![molecular formula C11H11BrNO4- B14600858 (2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate CAS No. 60828-77-5](/img/structure/B14600858.png)
(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a bromophenyl group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate typically involves multi-step organic synthesis. One common method includes the reaction of 4-bromophenylmethanol with an appropriate amino acid derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted derivatives, oxo compounds, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has similar structural features and biological activities.
2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione: Another compound with comparable chemical properties and applications.
Uniqueness
What sets (2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate apart is its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
60828-77-5 |
|---|---|
Molecular Formula |
C11H11BrNO4- |
Molecular Weight |
301.11 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate |
InChI |
InChI=1S/C11H12BrNO4/c12-8-3-1-7(2-4-8)6-17-10(14)5-9(13)11(15)16/h1-4,9H,5-6,13H2,(H,15,16)/p-1/t9-/m0/s1 |
InChI Key |
ICSKSMBKSCLHRF-VIFPVBQESA-M |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)C[C@@H](C(=O)[O-])N)Br |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(C(=O)[O-])N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)

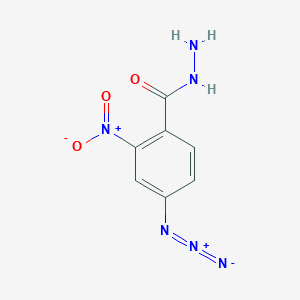


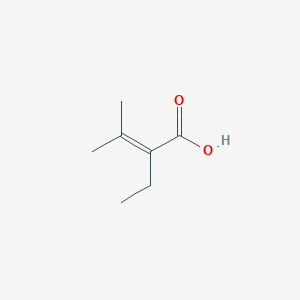
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)
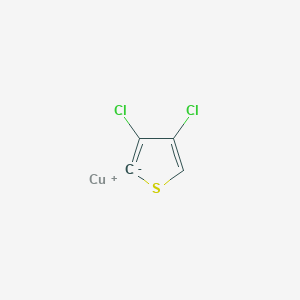
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)
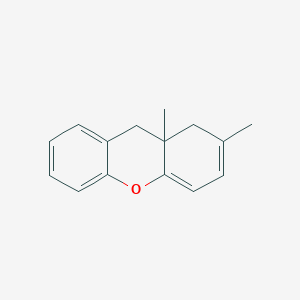
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
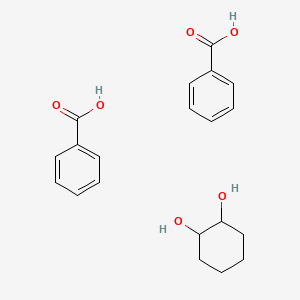
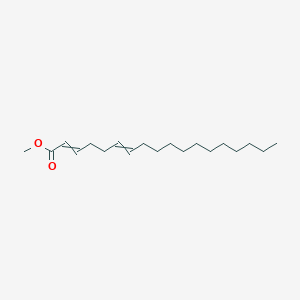
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)
